

An In-depth Technical Guide to the Fundamental Properties of Iodous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodous acid*

Cat. No.: B082544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodous acid (HIO_2), an oxoacid of iodine, represents a fascinating yet challenging subject of study in inorganic chemistry. With iodine in the +3 oxidation state, it occupies a pivotal intermediate position in the series of iodine oxoacids.^[1] Its high reactivity and transient nature make it a critical, albeit elusive, species in various chemical systems, including atmospheric chemistry and certain oscillating chemical reactions.^[2] This technical guide provides a comprehensive overview of the core fundamental properties of **iodous acid**, focusing on its structure, stability, reactivity, and the methods employed to study this unstable compound. Due to its extreme instability, **iodous acid** has not been isolated as a pure substance; it exists transiently in aqueous solutions.^[3]

Core Physicochemical Properties

Iodous acid is a weak acid that is highly unstable in aqueous solution. Its fundamental properties are summarized in the tables below. It is important to note that due to its transient nature, many of these properties are derived from theoretical calculations and kinetic studies rather than direct measurement on an isolated sample.

General and Structural Properties

Property	Value	Source(s)
Chemical Formula	<chem>HIO2</chem>	
Molar Mass	159.911 g/mol	
IUPAC Name	Iodous acid	
Systematic IUPAC Name	dioxidoiodate(1-)	[3]
Structure	Bent molecular geometry	
Isomers	<chem>HOIO</chem> (most stable), <chem>HOOI</chem>	[2]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Acid-Base Properties

The acidity of **iodous acid** is a subject of some debate in the scientific literature, with reported pKa values varying. This discrepancy arises from the challenges associated with direct experimental measurement.

Property	Reported Value(s)	Source(s)
pKa	≈ 4, 4.5, 4.7, or 6	

The variation in reported pKa values highlights the difficulty in studying this unstable species. Theoretical calculations and correlations with other halogen oxoacids suggest a pKa closer to 6.

Thermodynamic Properties

Thermochemical data for **iodous acid** and its isomers have been determined primarily through computational studies.

Property	Value	Isomer	Source(s)
Standard Enthalpy of Formation ($\Delta fH^\circ_{298}K$)	$-24.8 \pm 0.9 \text{ kJ/mol}$	HOIO	[2]
Standard Enthalpy of Formation ($\Delta fH^\circ_{298}K$)	$18.7 \pm 0.4 \text{ kJ/mol}$	HOOI	[2]
Gibbs Free Energy of Formation (ΔfG°_{298})	$-12.4 \text{ kJ}\cdot\text{mol}^{-1}$	HOIO	

Structure and Isomerism

Iodous acid exists as two primary isomers: HOIO and HOOI. Computational studies have consistently shown that the HOIO isomer is the more stable of the two.[\[2\]](#) The molecule adopts a bent geometry around the central iodine atom.

Preparation

Due to its extreme instability, the isolation of pure **iodous acid** has not been achieved. It is typically generated *in situ* in aqueous solutions for immediate study. The primary methods for its formation are:

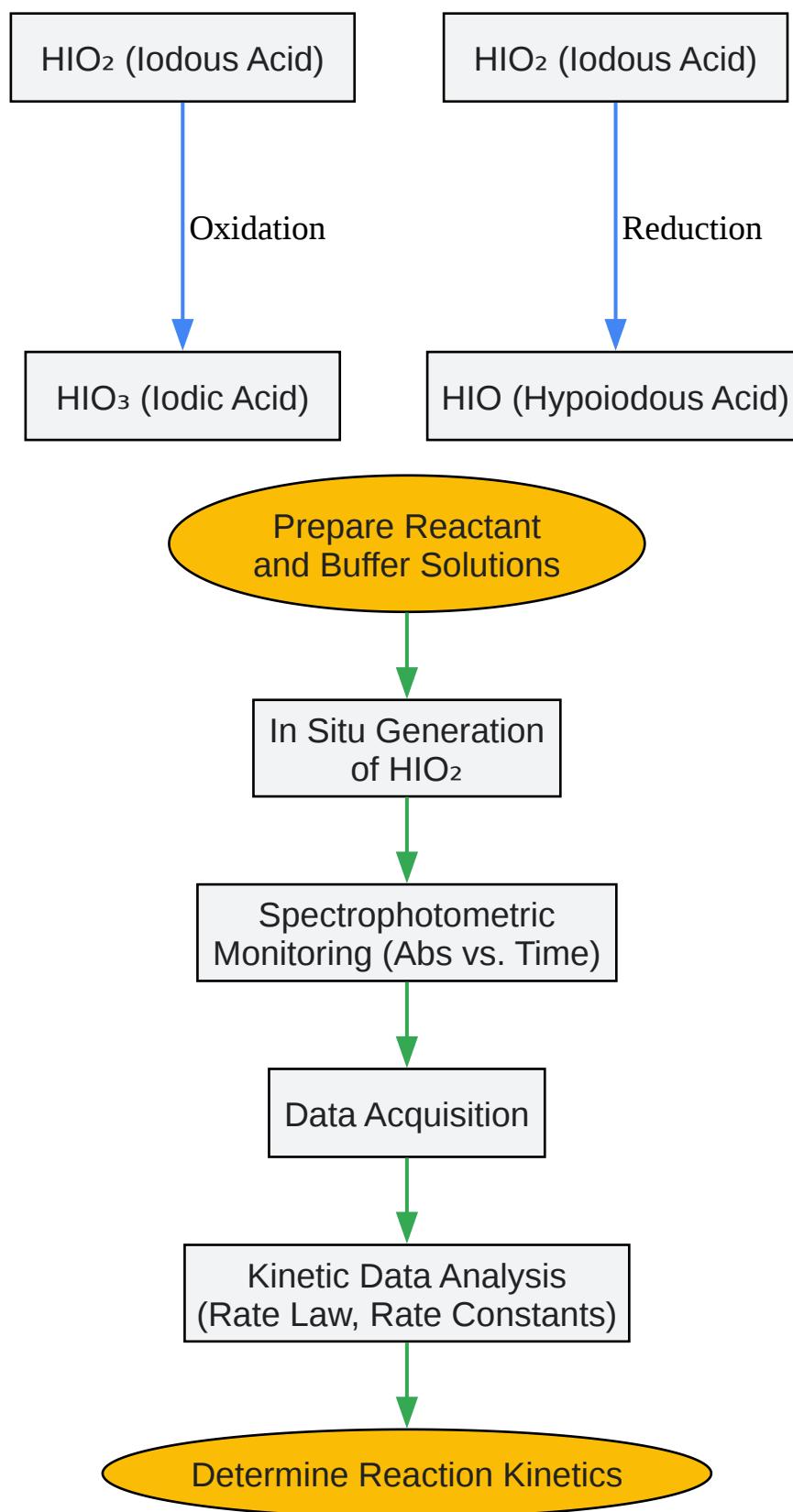
- Disproportionation of Hypoiodous Acid: Hypoiodous acid (HOI) can disproportionate to form **iodous acid** and iodide ions. This is often the initial step in the overall disproportionation of **hypoiodous acid** to iodine and iodate.
- Oxidation of Iodide: The oxidation of iodide ions (I^-) under specific conditions can lead to the transient formation of **iodous acid**.
- Reduction of Iodic Acid: The reduction of iodic acid (HIO_3) can also produce **iodous acid** as an intermediate. For instance, the reaction of iodic acid with sulfur dioxide has been proposed as a synthetic route.

It is crucial to emphasize that these methods produce **iodous acid** in a mixture with other reactants and products, and it rapidly undergoes further reactions.

Reactivity and Disproportionation

The most prominent chemical characteristic of **iodous acid** is its rapid disproportionation in aqueous solution. This reaction is a key feature of its chemistry and is the primary reason for its transient existence.

The overall disproportionation reaction is:



However, the mechanism is more complex and is understood to proceed through a series of steps. A simplified representation of the core disproportionation pathway is the reaction of two **iodous acid** molecules:

The **hypoiiodous acid** (HIO) formed can then undergo further reactions. The kinetics of this disproportionation are influenced by the acidity of the solution, with the reaction being autocatalytic.

Below is a logical diagram illustrating the central disproportionation reaction of **iodous acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. testbook.com [testbook.com]
- 3. Critical Role of Iodous Acid in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Properties of Iodous Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082544#iodous-acid-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

